

Pharmacological Profile of ST034307: A Technical Guide

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Compound of Interest		
Compound Name:	ST034307	
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Abstract

ST034307 is a potent and highly selective small-molecule inhibitor of adenylyl cyclase 1 (AC1), an enzyme pivotal in neuronal signaling and pain pathways.[1][2] This document provides a comprehensive overview of the pharmacological properties of **ST034307**, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and interaction with key signaling cascades. Experimental data robustly support the potential of **ST034307** as a novel analgesic agent that may circumvent the tolerance issues associated with traditional opioid therapies.[1][3]

Introduction

Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in a myriad of physiological processes.[2] The AC1 isoform, predominantly expressed in the nervous system, is stimulated by calcium/calmodulin and has been genetically and pharmacologically validated as a key player in pain perception and opioid dependence.[3][4] The development of selective AC1 inhibitors like ST034307 offers a promising therapeutic strategy for pain management.[2][5] ST034307, a chromone derivative, has demonstrated significant analgesic properties in various preclinical pain models without inducing tolerance.[2][3]



Physicochemical Properties

A summary of the key physicochemical properties of **ST034307** is presented in the table below.

Property	Value	Reference
Molecular Formula	C10H4Cl4O2	[1]
Molecular Weight	297.95 g/mol	[1]
CAS Number	133406-29-8	[1]
Solubility	Soluble to 100 mM in DMSO and to 20 mM in ethanol	[1]

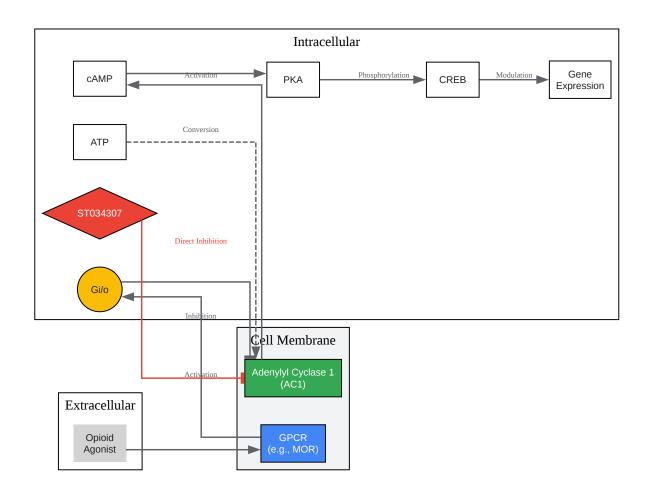
Mechanism of Action

ST034307 exerts its pharmacological effects through the direct inhibition of adenylyl cyclase 1. [2] Molecular docking studies predict that **ST034307** binds to a unique site at the interface of the C1a and C2a catalytic domains of AC1, adjacent to the ATP binding pocket.[2][6] This interaction is thought to disrupt the structure of the enzyme's catalytic domain, leading to its inhibition.[2] Notably, **ST034307** is not a P-site inhibitor, which is a class of non-competitive AC inhibitors.[4]

Signaling Pathway of ST034307 Action

The following diagram illustrates the signaling pathway affected by ST034307.





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ST034307 directly inhibits AC1, reducing cAMP production.

In Vitro Pharmacology

The in vitro activity of **ST034307** has been characterized in various cell-based and membrane assays.

Potency and Selectivity



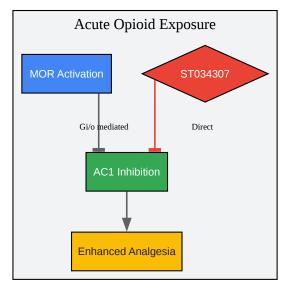
ST034307 is a potent inhibitor of AC1 with an IC₅₀ of 2.3 μM.[1] It exhibits remarkable selectivity for AC1 over other membrane-bound adenylyl cyclase isoforms, including the closely related AC8, against which it shows no significant activity.[1][4]

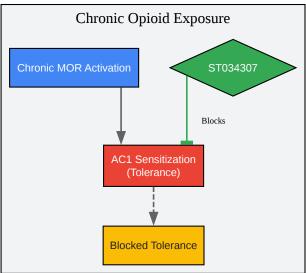
Adenylyl Cyclase Isoform	Inhibition by ST034307	Reference
AC1	IC ₅₀ = 2.3 μM	[1]
AC2	Potentiation of PMA-stimulated activity	[4]
AC3	No significant inhibition	[4]
AC4	No significant inhibition	[4]
AC5	No significant inhibition (slight potentiation)	[4]
AC6	No significant inhibition (slight potentiation)	[4]
AC7	No significant inhibition	[4]
AC8	No significant inhibition	[1]
AC9	No significant inhibition	[4]

Interaction with µ-Opioid Receptor Signaling

ST034307 enhances the μ -opioid receptor (MOR)-mediated inhibition of AC1.[4] Furthermore, it has been shown to block the heterologous sensitization of AC1 that occurs after chronic MOR activation, a cellular mechanism linked to opioid tolerance.[4][5]







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ST034307 enhances MOR signaling and blocks tolerance.

In Vivo Pharmacology

ST034307 has demonstrated significant analgesic efficacy in multiple rodent models of pain.

Analgesic Efficacy



Pain Model	Species	Route of Administrat ion	Efficacy	ED 50	Reference
Formalin- induced Inflammatory Pain	Mouse	Subcutaneou s	Reduction in paw licking	-	[2]
Acetic Acid- induced Visceral Pain	Mouse	Subcutaneou s	Reduction in writhing	0.92 mg/kg	[2]
Acid- depressed Nesting Behavior	Mouse	Subcutaneou s	Rescue of nesting behavior	-	[2]
CFA-induced Inflammatory Pain	Mouse	Intrathecal	Relief of allodynia	0.28 μg	[4]

Importantly, chronic administration of **ST034307** does not lead to the development of analgesic tolerance.[2]

Pharmacokinetics

Following a single subcutaneous injection of 10 mg/kg in mice, **ST034307** exhibits the following pharmacokinetic profile:

Parameter	Value	Time Point	Reference
Peak Plasma Concentration (Cmax)	1.82 ± 0.39 μM	60 minutes	[2]
Brain Penetration	Undetectable	Up to 240 minutes	[2]

The lack of brain penetration suggests that the analgesic effects of subcutaneously administered **ST034307** may be mediated peripherally.[2] This is supported by the finding that it



reduces cAMP concentration in the dorsal root ganglia (DRG).[2]

Experimental ProtocolsIn Vitro cAMP Accumulation Assay

HEK293 cells stably expressing AC1 (HEK-AC1) are used. Cells are treated with **ST034307** at various concentrations before stimulation with an AC activator (e.g., forskolin or a Gs-coupled receptor agonist like isoproterenol).[4] The intracellular cAMP levels are then measured using a competitive immunoassay.[4]



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Workflow for in vitro cAMP accumulation assay.

In Vivo Formalin-Induced Inflammatory Pain Model

Male C57BL/6J mice are used. Following subcutaneous administration of **ST034307** or vehicle, a dilute formalin solution is injected into the plantar surface of the hind paw.[2] The time spent licking the injected paw is then recorded over a specified period, typically divided into an acute phase (0-10 minutes) and an inflammatory phase (16-40 minutes).[2]

Pharmacokinetic Studies

Male C57BL/6J mice receive a single subcutaneous injection of **ST034307** (10 mg/kg). At various time points post-injection, blood and brain samples are collected.[2] Plasma is separated by centrifugation. **ST034307** concentrations in plasma and brain homogenates are quantified by tandem mass spectroscopy coupled with HPLC.[2]

Safety and Tolerability

In preclinical studies, **ST034307** did not cause significant disruptions in normal mouse behavior, as assessed by the nesting model.[2] Unlike morphine, it did not reduce nesting behavior at analgesic doses.[2] However, further comprehensive safety and toxicology studies are required to fully characterize its safety profile.



Conclusion

ST034307 is a highly selective and potent inhibitor of adenylyl cyclase 1 with demonstrated analgesic efficacy in multiple preclinical pain models. Its unique mechanism of action and favorable preclinical profile, particularly its lack of tolerance development, position it as a promising candidate for the development of a new class of non-opioid analgesics. Further investigation into its clinical potential is warranted.

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